
Phloroglucinol dihydrate
Overview
Description
Phloroglucinol dihydrate (CAS: 6099-90-7; molecular formula: C₆H₁₀O₅) is the hydrated form of phloroglucinol (1,3,5-trihydroxybenzene), crystallizing with two water molecules. It is a colorless to beige solid, slightly soluble in water but highly soluble in ethanol, ether, and pyridine . The compound is hygroscopic and thermally sensitive, with a melting point of 116–117°C (dihydrate) compared to 218–220°C for the anhydrous form . Industrially, it serves as a biochemical reagent, dye intermediate, and pharmaceutical ingredient, notably in formulations like oral dispersible tablets and injectables . Its structural and thermodynamic properties, including hydration/dehydration kinetics and crystal lattice variability, have been extensively studied using techniques like differential scanning calorimetry (DSC), X-ray diffraction (XRD), and crystal energy landscape modeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phloroglucinol can be synthesized through several methods:
Fusion Reactions: Resorcinol with sodium hydroxide, 1,3,5-benzenetrisulfonic acid with sodium hydroxide, and 3,5-dibromophenol with potassium hydroxide.
Hydrolysis: Hydrolysis of benzene-1,3,5-triamine and its derivatives.
Industrial Production Methods: Industrial production of phloroglucinol dihydrate involves the crystallization of phloroglucinol from water, resulting in the dihydrate form. The dihydrate phase is stable under specific humidity and temperature conditions .
Types of Reactions:
Oxidation: Phloroglucinol can undergo oxidation reactions, forming various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Phloroglucinol can participate in substitution reactions, where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Methylating agents like dimethyl sulfate can be used for substitution reactions.
Major Products:
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Reduced forms of phloroglucinol.
Substitution Products: Trimethoxybenzene and other substituted derivatives.
Scientific Research Applications
Chemical Applications
Reagent in Analytical Chemistry
- Tollens' Test : Phloroglucinol dihydrate is utilized as a reagent for the Tollens' test, which detects pentoses. This test is crucial in carbohydrate chemistry for identifying sugar types based on their reducing properties.
- Detection of Lignin : It is also employed in the Wiesner test to detect lignin in plant tissues, aiding in botanical and agricultural research.
Biological Applications
Gastrointestinal Health
- Spasmolytic Agent : this compound is recognized for its effectiveness in treating gastrointestinal disorders. It acts as a spasmolytic agent, providing relief from colic and spastic pain within the digestive and biliary tracts . Clinical studies have shown that both oral and intravenous formulations significantly reduce pain associated with renal and biliary colic .
Anti-Diabetic Properties
- Recent studies have explored the anti-diabetic potential of this compound. It demonstrated weak activity in inhibiting glycation processes (IC50 = 654.89), which is relevant for managing diabetes complications . Additionally, it has shown promise in preventing non-alcoholic fatty liver disease induced by high-fat diets, suggesting its potential role in metabolic health .
Industrial Applications
Pharmaceutical Manufacturing
- This compound serves as a precursor in the synthesis of various pharmaceuticals, including active pharmaceutical ingredients like flopropione. Its versatility allows for the development of new medications targeting different health conditions.
Printing and Microscopy
- In industrial applications, it acts as a coupling agent in printing processes and serves as a decalcifier for bone specimens in microscopy, enhancing the clarity and quality of biological samples.
Case Study 1: Efficacy in Pain Management
A multicenter study involving 364 patients evaluated the effectiveness of this compound compared to standard analgesics for managing urinary and biliary colic. The results indicated that phloroglucinol provided comparable pain relief without significant adverse effects, highlighting its clinical relevance as an antispasmodic agent .
Case Study 2: Anti-Diabetic Research
Research investigating the anti-diabetic properties of this compound revealed its potential to mitigate high-fat diet-induced liver damage. In animal models, it was observed to improve glucose metabolism and reduce liver fat accumulation, suggesting further exploration for therapeutic use in diabetes management .
Data Table: Summary of Applications
Field | Application | Details |
---|---|---|
Chemistry | Tollens' Test | Detects pentoses; important for carbohydrate analysis |
Wiesner Test | Detects lignin; aids in botanical research | |
Biology | Spasmolytic Agent | Treats gastrointestinal spasms; effective in colic management |
Anti-Diabetic Properties | Weak glycation inhibition; potential for metabolic health | |
Pharmaceuticals | Active Pharmaceutical Ingredient | Precursor for various drugs; versatile applications |
Industry | Coupling Agent | Used in printing processes |
Decalcifier for Microscopy | Enhances clarity of biological samples |
Mechanism of Action
Phloroglucinol exerts its effects by directly inhibiting voltage-dependent calcium channels on smooth muscle cells, leading to an antispasmodic effect. This mechanism is particularly effective against visceral pain, especially in acute pain scenarios . Additionally, it inhibits the action of Catechol-O-Methyl Transferase, inducing relaxation of smooth muscle spasms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phloroglucinol Dihydrate vs. Anhydrous Phloroglucinol
The primary distinction lies in hydration state and associated physicochemical properties:
Key Findings :
- Thermodynamic Stability : The dihydrate is enthalpically stable under moderate humidity (16–50% RH) but rapidly dehydrates outside this range .
- Synthesis: The dihydrate crystallizes from aqueous solutions, while the anhydrous form is obtained via dehydration or non-aqueous solvents .
Comparison with Other Dihydrates
While this compound shares hydration characteristics with compounds like quercetin dihydrate and oxytetracycline dihydrate, its structural simplicity (benzene triol core) contrasts with complex polyphenols or antibiotics. For example:
Insight: this compound’s small molecular size and triol functionality enable unique hydrogen-bonding networks, distinguishing its hydration behavior from bulkier dihydrates .
Research Findings and Data Tables
Thermodynamic and Kinetic Data
Experimental studies reveal critical parameters for industrial processing:
Structural Analysis
XRD data highlights two polymorphic forms of the dihydrate:
Biological Activity
Phloroglucinol dihydrate, a derivative of phloroglucinol, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and clinical applications, supported by recent research findings and case studies.
Phloroglucinol (1,3,5-trihydroxybenzene) is a phenolic compound known for its role in various biological processes. The dihydrate form enhances its solubility and bioavailability. The primary mechanism of action involves the inhibition of smooth muscle contractions, making it effective as an antispasmodic agent. It acts on the gastrointestinal and urinary tracts to alleviate pain associated with spasms.
Key Mechanisms:
- Antispasmodic Activity: this compound reduces contractions in smooth muscles, effectively relieving pain from conditions such as biliary and urinary colic .
- Anti-inflammatory Properties: Research indicates that phloroglucinol derivatives exhibit anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) and modulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity .
Pharmacokinetics
Pharmacokinetic studies reveal that phloroglucinol is rapidly absorbed and eliminated. After administration, over 80% of the compound is excreted within six hours, primarily through urine as unchanged phloroglucinol. The drug demonstrates a half-life of approximately 1.31 hours and a peak plasma concentration reached within 0.75 hours post-administration .
Clinical Applications
This compound has been extensively studied for its effectiveness in various clinical settings:
- Urinary and Biliary Colic: In multicenter studies involving 364 patients, phloroglucinol demonstrated comparable efficacy to standard analgesics in managing pain associated with urinary and biliary disorders .
- Labor Management: A study involving 122 participants found that phloroglucinol significantly shortened the duration of the active phase of labor by approximately 42%, without adverse maternal or fetal outcomes .
Research Findings
Recent studies have highlighted the biological activities and potential therapeutic applications of this compound:
Case Studies
-
Patient Study on Colic Pain Relief:
A clinical trial involving patients with biliary colic demonstrated that those treated with phloroglucinol experienced significant pain relief compared to those receiving standard treatment. The results indicated no significant differences in safety profiles between groups. -
Labor Management Trial:
In a randomized controlled trial assessing phloroglucinol's effect on labor duration, participants receiving the drug had a statistically significant reduction in the active phase duration without increased risks for adverse outcomes.
Q & A
Basic Research Questions
Q. How can researchers ensure the purity and structural integrity of phloroglucinol dihydrate in experimental settings?
- Methodological Answer : Purity verification requires a combination of analytical techniques:
- Melting Point Analysis : Confirm the compound’s identity using its documented melting point range (219–222°C) .
- Chromatography : Employ HPLC or GC with certified reference standards (≥96.5% purity) to detect impurities .
- Spectroscopy : Use -NMR to validate the presence of hydroxyl groups and hydrate water molecules .
Q. What are the critical safety protocols for handling this compound in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use gloves, goggles, and respiratory protection to avoid skin/eye irritation or respiratory sensitization .
- Ventilation : Work under fume hoods to minimize aerosol formation .
- Storage : Store in airtight containers in dry, cool conditions to prevent dehydration or degradation .
Q. How is this compound utilized as an analytical standard in quantitative assays?
- Methodological Answer :
- Calibration Curves : Prepare serial dilutions (e.g., 0.1–10 mg/mL) for UV-Vis or fluorescence-based assays, referencing its molar extinction coefficient .
- Quality Control : Cross-validate results with orthogonal methods (e.g., LC-MS) to ensure accuracy, especially in antioxidant studies where negative DPPH activity has been reported .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the hydrate structure of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. The hydrate water positions can be identified via difference Fourier maps .
- Data Collection : Optimize resolution (<1.0 Å) to distinguish between hydrogen-bonding networks involving the dihydrate and anhydrous forms .
Q. How should researchers interpret contradictory data on this compound’s antioxidant activity, such as its negative DPPH radical scavenging activity (−2.5%)?
- Methodological Answer :
- Pro-Oxidant Mechanism : Negative DPPH values may indicate pro-oxidant behavior under specific conditions (e.g., pH or solvent polarity). Compare with positive controls (e.g., gallic acid) and test in multiple solvent systems .
- Assay Optimization : Validate DPPH protocol parameters (incubation time, concentration range) to rule out experimental artifacts .
Q. What experimental strategies can elucidate this compound’s interactions with biomolecules (e.g., proteins)?
- Methodological Answer :
- Spectroscopic Titration : Monitor fluorescence quenching of tryptophan residues in proteins like bovine serum albumin (BSA) to study binding affinity.
- Bradford Assay : Quantify protein-dye binding interference caused by this compound’s phenolic groups, adjusting buffer composition to minimize false positives .
Q. How does this compound’s stability vary under different experimental conditions (e.g., temperature, pH)?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss upon heating to identify dehydration thresholds (e.g., 100–150°C) .
- pH Stability Studies : Use phosphate or acetate buffers (pH 3–9) to assess hydrate dissociation kinetics via UV spectral shifts .
Q. What pharmacopoeial standards apply to this compound in regulatory research?
- Methodological Answer :
Properties
CAS No. |
6099-90-7 |
---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
benzene-1,3,5-triol;hydrate |
InChI |
InChI=1S/C6H6O3.H2O/c7-4-1-5(8)3-6(9)2-4;/h1-3,7-9H;1H2 |
InChI Key |
JPLWLTSPJLPUQK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)O)O.O.O |
Canonical SMILES |
C1=C(C=C(C=C1O)O)O.O |
Key on ui other cas no. |
6099-90-7 |
Pictograms |
Irritant |
Synonyms |
1,3,5-Benzenetriol Hydrate (1:2); 1,3,5-Benzenetriol Dihydrate; Benzene-1,3,5-triol Dihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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